Acyl Bromide vs. Chloride Reactivity Advantage
In nucleophilic acyl substitution reactions, acyl bromides demonstrate consistently higher reactivity than their chloride counterparts. The established reactivity order is acyl iodides > acyl bromides > acyl chlorides > acyl fluorides . This ranking is attributed to the weaker C-Br bond and the greater stability of the bromide leaving group relative to chloride [1]. In solvolysis studies of benzoyl halides in microemulsion systems, benzoyl bromide exhibited higher pseudo-first-order rate constants (kobs) than benzoyl chloride under identical conditions at 25 °C, with the dissociative reaction character increasing as the leaving group quality improves (Br⁻ > Cl⁻ > F⁻) [2].
| Evidence Dimension | Acyl halide reactivity ranking in nucleophilic acyl substitution |
|---|---|
| Target Compound Data | Acyl bromide (class) – second most reactive among common acyl halides |
| Comparator Or Baseline | Acyl chloride – less reactive than acyl bromide; acyl fluoride – least reactive |
| Quantified Difference | Reactivity order: acyl iodide > acyl bromide > acyl chloride > acyl fluoride (qualitative ranking) |
| Conditions | General nucleophilic acyl substitution; Friedel-Crafts acylation conditions ; solvolysis in AOT/isooctane/water microemulsions at 25 °C [2] |
Why This Matters
Procurement of the bromide rather than the chloride can reduce reaction time, enable lower-temperature acylation of thermally sensitive substrates, and improve conversion rates in challenging acylations where the chloride proves insufficiently reactive.
- [1] Fiveable. Acyl Bromide – Definition and Reactivity. Acyl bromides are generally more reactive than their chloride counterparts due to the larger size and lower electronegativity of the bromine atom. View Source
- [2] García-Río, L.; Leis, J. R.; Mejuto, J. C.; Pérez-Juste, J. Solvolysis of Benzoyl Halides in AOT/Isooctane/Water Microemulsions. Influence of the Leaving Group. Langmuir 2003, 19 (8), 3089-3097. View Source
